2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a structurally complex small molecule characterized by three key moieties:
- A 4-methoxyphenyl group linked to an acetamide backbone.
- An ethylamino spacer connecting the acetamide to a pyrimidine ring.
- A 2-methylimidazole substituent on the pyrimidine core.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-24-18(13-19(25-14)26-11-10-21-15(26)2)22-8-9-23-20(27)12-16-4-6-17(28-3)7-5-16/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGRIFZSWWADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting with the reaction of 4-methoxyphenyl derivatives with pyrimidine and imidazole moieties. The final product can be characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Key Structural Features:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 341.41 g/mol
- Functional Groups: Methoxy group, acetamide group, imidazolyl and pyrimidinyl rings.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
IC50 Values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.55 |
| HCT116 | 1.20 |
| A549 | 0.75 |
These values suggest that the compound is particularly potent against breast cancer cells, which is promising for further development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer progression and treatment:
-
Cholinesterase Inhibition: It has shown moderate inhibition against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Ki Value: 8.14 ± 0.65 nM
-
Cyclin-dependent Kinases (CDKs): The compound demonstrated significant inhibition against CDK9, an important target in cancer therapy.
- IC50 Values: Ranged from 0.57 ± 0.02 µM to 1.73 ± 0.09 µM across different assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against ESKAPE pathogens, a group known for their antibiotic resistance.
Antimicrobial Activity Results:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Significant |
| Pseudomonas aeruginosa | Variable |
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
-
Study on MCF-7 Cells: A recent study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- Caspase Activation: Increased by 7.80-fold compared to untreated controls.
- Combination Therapy: When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxic effects were observed in resistant cancer cell lines.
Comparison with Similar Compounds
Implications of Structural Differences :
- The pyridine substituent in 2e could facilitate π-π stacking interactions in kinase binding pockets, whereas the imidazole group in the target compound might engage in hydrogen bonding or metal coordination .
Heterocyclic Amide Analogs
lists (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide, another amide derivative with a thiazole ring. While data are sparse, this highlights the diversity of heterocyclic modifications in acetamide-based compounds:
| Feature | Target Compound | Thiazole Analog |
|---|---|---|
| Heterocycle | Imidazole-pyrimidine | Thiazole |
| Potential Bioactivity | Kinase inhibition (inferred) | Antimicrobial or anticancer (speculative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
